molecular formula C10H10F2O3S B13468304 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate

2,2-Difluorocyclopropyl 4-methylbenzenesulfonate

Katalognummer: B13468304
Molekulargewicht: 248.25 g/mol
InChI-Schlüssel: QDOUPYWOXVTNIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluorocyclopropyl 4-methylbenzenesulfonate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and a 4-methylbenzenesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate typically involves the reaction of 2,2-difluorocyclopropylmethanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluorocyclopropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions typically yield products where the sulfonate group is replaced by the nucleophile, while ring-opening reactions can produce a variety of linear or cyclic compounds .

Wissenschaftliche Forschungsanwendungen

2,2-Difluorocyclopropyl 4-methylbenzenesulfonate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the fluorine atoms and the sulfonate group influences the compound’s reactivity by stabilizing transition states and intermediates. This makes it a useful reagent in reactions that require high selectivity and efficiency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Difluorocyclopropyl 4-methylbenzenesulfonate is unique due to the combination of the strained cyclopropane ring and the electron-withdrawing sulfonate group. This combination enhances its reactivity and makes it a valuable reagent in various chemical transformations .

Eigenschaften

Molekularformel

C10H10F2O3S

Molekulargewicht

248.25 g/mol

IUPAC-Name

(2,2-difluorocyclopropyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C10H10F2O3S/c1-7-2-4-8(5-3-7)16(13,14)15-9-6-10(9,11)12/h2-5,9H,6H2,1H3

InChI-Schlüssel

QDOUPYWOXVTNIF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.